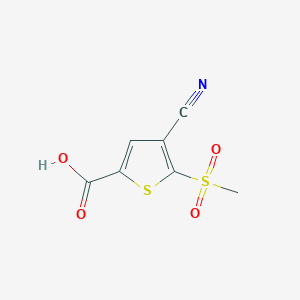
4-Cyano-5-(methylsulfonyl)thiophene-2-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Cyano-5-(methylsulfonyl)thiophene-2-carboxylic acid is a heterocyclic compound with the molecular formula C7H5NO4S2 and a molecular weight of 231.25 g/mol . This compound is part of the thiophene family, which is known for its diverse applications in medicinal chemistry, material science, and organic synthesis .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
One common method is the Gewald reaction, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester . The reaction conditions often require a base such as sodium hydroxide and a solvent like ethanol.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale Gewald reactions or other condensation reactions that can be optimized for higher yields and purity. The reaction conditions are carefully controlled to ensure the consistent quality of the product.
Analyse Des Réactions Chimiques
Types of Reactions
4-Cyano-5-(methylsulfonyl)thiophene-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the cyano or sulfonyl groups.
Substitution: The thiophene ring can undergo substitution reactions to introduce different substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Halogenating agents like bromine or chlorine can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.
Applications De Recherche Scientifique
4-Cyano-5-(methylsulfonyl)thiophene-2-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.
Industry: The compound is used in the production of organic semiconductors and other advanced materials.
Mécanisme D'action
The mechanism of action of 4-Cyano-5-(methylsulfonyl)thiophene-2-carboxylic acid involves its interaction with specific molecular targets. The cyano and sulfonyl groups can form hydrogen bonds and other interactions with enzymes and receptors, affecting their activity. The thiophene ring can also participate in π-π stacking interactions, which are important in the binding to biological targets .
Comparaison Avec Des Composés Similaires
Similar Compounds
Thiophene-2-carboxylic acid: Lacks the cyano and methylsulfonyl groups, making it less versatile in certain applications.
5-Methylsulfonylthiophene-2-carboxylic acid: Similar but lacks the cyano group, affecting its reactivity and binding properties.
Uniqueness
4-Cyano-5-(methylsulfonyl)thiophene-2-carboxylic acid is unique due to the presence of both cyano and methylsulfonyl groups, which enhance its reactivity and binding capabilities. This makes it a valuable compound in various fields of research and industry.
Propriétés
Formule moléculaire |
C7H5NO4S2 |
|---|---|
Poids moléculaire |
231.3 g/mol |
Nom IUPAC |
4-cyano-5-methylsulfonylthiophene-2-carboxylic acid |
InChI |
InChI=1S/C7H5NO4S2/c1-14(11,12)7-4(3-8)2-5(13-7)6(9)10/h2H,1H3,(H,9,10) |
Clé InChI |
KMZWYZPJUUGERL-UHFFFAOYSA-N |
SMILES canonique |
CS(=O)(=O)C1=C(C=C(S1)C(=O)O)C#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


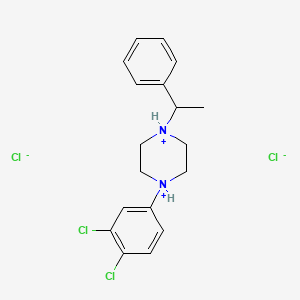
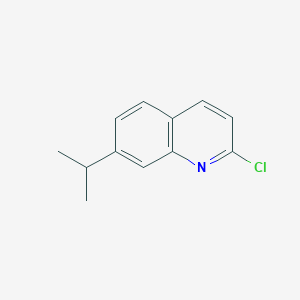
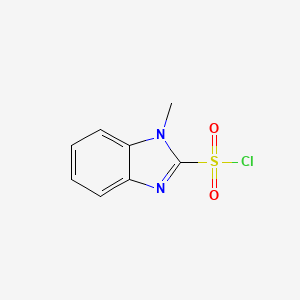
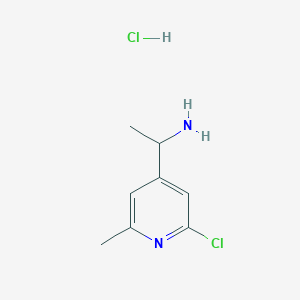
![2,4-Dimethyl-6-[6-(oxan-4-yl)-1-(1-phenylethyl)imidazo[4,5-c]pyridin-2-yl]pyridazin-3-one](/img/structure/B12509203.png)
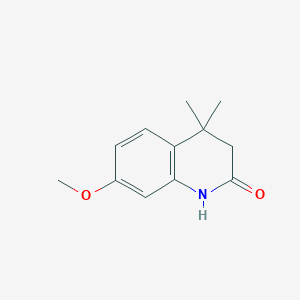
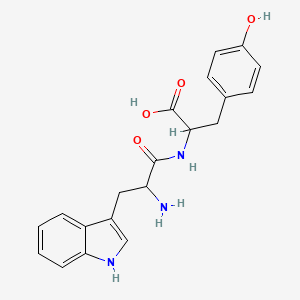
![4-[4-(4-Methoxyphenyl)piperazin-1-ylsulfonyl]thiophene-2-carboxamide](/img/structure/B12509222.png)
![(2R,3S,7R,8S)-5-methyl-8-phenyl-5,9,19-triazapentacyclo[10.7.0.0^{2,9}.0^{3,7}.0^{13,18}]nonadeca-1(12),13(18),14,16-tetraene-4,6-dione](/img/structure/B12509234.png)
![5-(pyridin-3-yl)-1-[3-(trifluoromethyl)benzyl]-1H-1,2,3-triazole-4-carboxylic acid](/img/structure/B12509242.png)
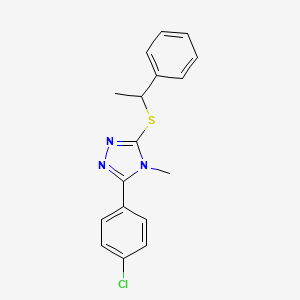
![N-{1-[2-(diphenylphosphanyl)phenyl]ethyl}-2-methylpropane-2-sulfinamide](/img/structure/B12509248.png)
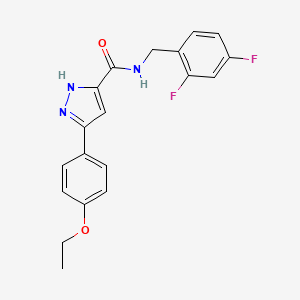
![N-cyclopropylsulfonyl-14-[(5-methylpyrazine-2-carbonyl)amino]-2,15-dioxo-18-phenanthridin-6-yloxy-3,16-diazatricyclo[14.3.0.04,6]nonadec-7-ene-4-carboxamide](/img/structure/B12509256.png)
